1-[2-oxo-2-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethyl]-4-piperidinecarboxamide
Overview
Description
1-[2-oxo-2-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethyl]-4-piperidinecarboxamide is a complex organic compound that features a pyrazole ring, a piperidine ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-oxo-2-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethyl]-4-piperidinecarboxamide typically involves multi-step organic reactionsThe reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of automated systems for the addition of reagents, temperature control, and product isolation can enhance efficiency and consistency in production .
Chemical Reactions Analysis
Types of Reactions
1-[2-oxo-2-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethyl]-4-piperidinecarboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen atoms into the molecule, potentially altering its chemical properties.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the compound’s reactivity.
Substitution: This reaction can replace one functional group with another, modifying the compound’s characteristics.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are critical for achieving the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds .
Scientific Research Applications
1-[2-oxo-2-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethyl]-4-piperidinecarboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe for studying biological processes and interactions.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: It is used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 1-[2-oxo-2-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethyl]-4-piperidinecarboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-[2-oxo-2-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethyl]-4-piperidinecarboxamide: shares similarities with other pyrazole and piperidine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications and research endeavors .
Properties
IUPAC Name |
1-[2-oxo-2-(3-phenyl-3,4-dihydropyrazol-2-yl)ethyl]piperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2/c18-17(23)14-7-10-20(11-8-14)12-16(22)21-15(6-9-19-21)13-4-2-1-3-5-13/h1-5,9,14-15H,6-8,10-12H2,(H2,18,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHYPPQIFEARGQB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)CC(=O)N2C(CC=N2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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